molecular formula C61H100O9P- B1261616 D-mannosyl undecaprenyl phosphate(1-)

D-mannosyl undecaprenyl phosphate(1-)

Cat. No. B1261616
M. Wt: 1008.4 g/mol
InChI Key: IGWCSVFNNDSUBK-HYSPDNIISA-M
Attention: For research use only. Not for human or veterinary use.
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Description

D-mannosyl undecaprenyl phosphate(1-) is conjugate base of D-mannosyl undecaprenyl phosphate. It is a conjugate base of a D-mannosyl undecaprenyl phosphate.

Scientific Research Applications

1. Role in Glycoprotein Biosynthesis

D-Mannosyl undecaprenyl phosphate plays a crucial role in the biosynthesis of mannan in bacteria like Micrococcus lysodeikticus, where it serves as a carrier lipid for the enzymatic synthesis of mannosyl-1-phosphoryl-undecaprenol (Lahav, Chiu, & Lennarz, 1969). Similarly, in Chlamydomonas reinhardii, a unicellular green alga, it functions in glycoprotein biosynthesis, acting as an acceptor of D-mannose from GDP-D-mannose (Lang, 1984).

2. Intermediate in Glycan Biosynthesis

In various animal tissues, including calf pancreas microsomes and human lymphocytes, polyprenyl mannosyl phosphates, of which D-mannosyl undecaprenyl phosphate is a member, are implicated as intermediates in the biosynthesis of glycoproteins (Herscovics, Warren, & Jeanloz, 1974).

3. Involvement in Cellular Morphology and Function

Disruptions in the synthesis of compounds like D-mannosyl undecaprenyl phosphate can cause morphological defects in bacteria, as seen in Escherichia coli. This occurs due to sequestration of undecaprenyl phosphate, highlighting its importance in maintaining cellular structure and function (Jorgenson & Young, 2016).

4. Role in Photosynthetic Mannitol Biosynthesis

Research on the marine cyanobacterium Synechococcus sp. PCC 7002 showed that genetic modifications can enable the photosynthetic production of mannitol from CO2, using pathways that include compounds like D-mannosyl undecaprenyl phosphate (Jacobsen & Frigaard, 2014).

5. Role in Glycoconjugate Biosynthesis

D-mannosyl undecaprenyl phosphate is essential in several biochemical pathways, including N-linked protein glycosylation in eukaryotes and prokaryotes, and prokaryotic cell wall biosynthesis. This highlights its fundamental role in glycoconjugate biosynthesis (Hartley, Larkin, & Imperiali, 2008).

properties

Molecular Formula

C61H100O9P-

Molecular Weight

1008.4 g/mol

IUPAC Name

[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] [(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl] phosphate

InChI

InChI=1S/C61H101O9P/c1-46(2)23-13-24-47(3)25-14-26-48(4)27-15-28-49(5)29-16-30-50(6)31-17-32-51(7)33-18-34-52(8)35-19-36-53(9)37-20-38-54(10)39-21-40-55(11)41-22-42-56(12)43-44-68-71(66,67)70-61-60(65)59(64)58(63)57(45-62)69-61/h23,25,27,29,31,33,35,37,39,41,43,57-65H,13-22,24,26,28,30,32,34,36,38,40,42,44-45H2,1-12H3,(H,66,67)/p-1/b47-25+,48-27+,49-29+,50-31+,51-33+,52-35+,53-37+,54-39+,55-41+,56-43+/t57-,58-,59+,60+,61?/m1/s1

InChI Key

IGWCSVFNNDSUBK-HYSPDNIISA-M

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])OC1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OC1C(C(C(C(O1)CO)O)O)O)C)C)C)C)C)C)C)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-mannosyl undecaprenyl phosphate(1-)
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D-mannosyl undecaprenyl phosphate(1-)
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D-mannosyl undecaprenyl phosphate(1-)
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D-mannosyl undecaprenyl phosphate(1-)
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D-mannosyl undecaprenyl phosphate(1-)
Reactant of Route 6
D-mannosyl undecaprenyl phosphate(1-)

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